molecular formula C14H16N2OS B4272832 1-(2-Ethylphenyl)-3-(furan-2-ylmethyl)thiourea

1-(2-Ethylphenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B4272832
M. Wt: 260.36 g/mol
InChI Key: AKPGOYSCSYWNFE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2-furylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-furylmethylthiourea
  • N-ethyl-N’-furylmethylthiourea
  • N-(2-methylphenyl)-N’-(2-furylmethyl)thiourea

Uniqueness

N-(2-ethylphenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the 2-ethylphenyl and 2-furylmethyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thioureas.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-11-6-3-4-8-13(11)16-14(18)15-10-12-7-5-9-17-12/h3-9H,2,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPGOYSCSYWNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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